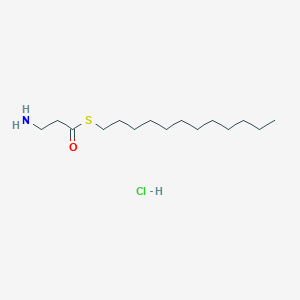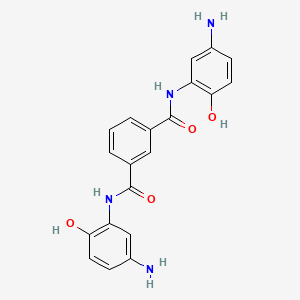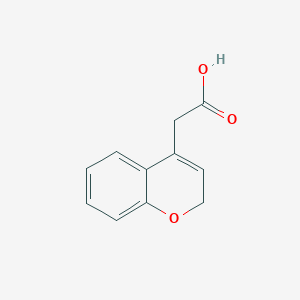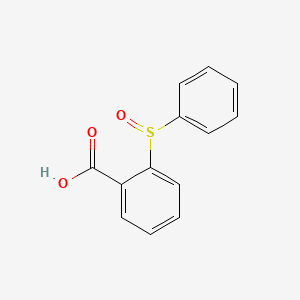
2-(Phenylsulfinyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfinyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a phenylsulfinyl group at the second position and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfinyl)benzoic acid typically involves the oxidation of 2-(Phenylthio)benzoic acid. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The process would be optimized for high yield and purity, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.
Reduction: The phenylsulfinyl group can be reduced back to a phenylthio group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: 2-(Phenylsulfonyl)benzoic acid.
Reduction: 2-(Phenylthio)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Phenylsulfinyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfinyl)benzoic acid involves its interaction with various molecular targets. The phenylsulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylthio)benzoic acid: Similar structure but with a phenylthio group instead of a phenylsulfinyl group.
2-(Phenylsulfonyl)benzoic acid: Oxidized form with a sulfone group.
Benzoic acid derivatives: Various compounds with different substituents on the benzene ring.
Uniqueness
2-(Phenylsulfinyl)benzoic acid is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzoic acid derivatives. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
32664-47-4 |
|---|---|
Molecular Formula |
C13H10O3S |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
2-(benzenesulfinyl)benzoic acid |
InChI |
InChI=1S/C13H10O3S/c14-13(15)11-8-4-5-9-12(11)17(16)10-6-2-1-3-7-10/h1-9H,(H,14,15) |
InChI Key |
JKCQTQLPTWLIRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)
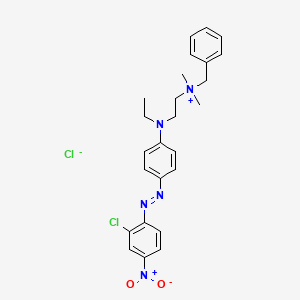

![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)

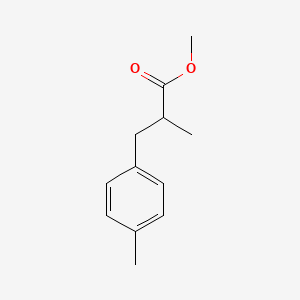
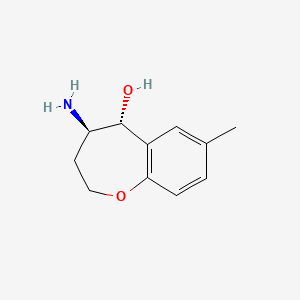
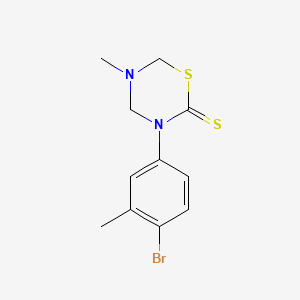
![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)

